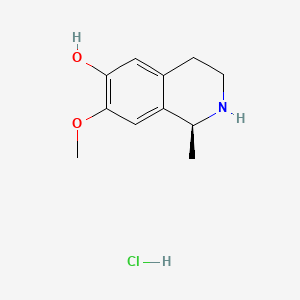

(-)-Salsoline hydrochloride

Description

BenchChem offers high-quality (-)-Salsoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Salsoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

881-26-5 |

|---|---|

Molecular Formula |

C11H16ClNO2 |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

(1S)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m0./s1 |

InChI Key |

PZZVNEZKNWRZEG-FJXQXJEOSA-N |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1)O)OC.Cl |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Salsolinol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for (-)-Salsolinol hydrochloride. It is designed to be a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development.

Chemical Properties and Structure

(-)-Salsolinol hydrochloride, the hydrochloride salt of the (S)-enantiomer of salsolinol, is a tetrahydroisoquinoline alkaloid. Endogenously, it can be formed from the condensation of dopamine and acetaldehyde.[1] Its chemical identity and key physical properties are summarized below.

Chemical Structure

The chemical structure of (-)-Salsolinol is characterized by a tetrahydroisoquinoline core with two hydroxyl groups on the aromatic ring and a methyl group at the chiral center (C1). The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Systematic Name: (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride

Key Structural Features:

-

Stereochemistry: The designation "(-)" or "(S)" refers to the stereochemical configuration at the C1 position of the isoquinoline ring.

-

Functional Groups: The molecule contains a secondary amine, two phenolic hydroxyl groups, and a methyl group. These functional groups are crucial for its biological activity and chemical reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of Salsolinol hydrochloride is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 215.68 g/mol | [2] |

| Melting Point | 223-224 °C | [4] |

| Solubility | Soluble in water, ethanol, and DMSO. | [5][6] |

| Appearance | Solid | [5] |

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of (-)-Salsolinol hydrochloride, including its synthesis and analytical determination.

Synthesis of Racemic Salsolinol (Pictet-Spengler Reaction)

The synthesis of racemic salsolinol is commonly achieved through the Pictet-Spengler reaction, which involves the condensation of dopamine with acetaldehyde.[1][7]

Methodology:

-

Reaction Setup: Dopamine hydrochloride is dissolved in a suitable solvent, typically an aqueous acidic solution.

-

Addition of Acetaldehyde: Acetaldehyde is added to the dopamine solution. The reaction is often carried out at room temperature or with gentle heating.

-

Cyclization: The acidic conditions facilitate the cyclization of the intermediate Schiff base to form the tetrahydroisoquinoline ring system.

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product can be purified by crystallization or chromatography to yield racemic salsolinol. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Enantioselective Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the (R)- and (S)-enantiomers of salsolinol is critical for studying their distinct biological activities. Chiral HPLC is a widely used method for this purpose.[8]

Methodology: [8]

-

Chromatographic System: A high-performance liquid chromatograph equipped with a chiral stationary phase column is used. A common choice is a β-cyclodextrin-modified column.[8]

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 100 mM ammonium acetate with 10 mM triethylamine, pH 4.0).[8]

-

Detection: An electrochemical detector is often employed due to the electroactive nature of the catechol moiety, providing high sensitivity.[9]

-

Separation: The sample containing the racemic mixture of salsolinol hydrochloride is injected into the HPLC system. The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification. Under the described conditions, the (S)-enantiomer is reported to elute first.[8]

-

Fraction Collection: The separated enantiomers can be collected for further experiments by monitoring the detector signal and collecting the corresponding fractions.[8]

Signaling Pathways and Biological Activity

(-)-Salsolinol hydrochloride exerts its biological effects by interacting with specific neurotransmitter systems, primarily the dopaminergic and opioid systems.

Interaction with the Dopaminergic System

(-)-Salsolinol has been shown to interact with dopamine receptors, particularly the D2 receptor.[10] Molecular docking studies suggest that the (S)-enantiomer can bind to the D2 receptor in a manner similar to dopamine, potentially acting as an agonist.[10] This interaction can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10]

Caption: (-)-Salsolinol's agonistic action on the D2 receptor.

Modulation of the Mu-Opioid Receptor Pathway

(-)-Salsolinol acts as an agonist at the μ-opioid receptor. This interaction has significant implications for the modulation of dopaminergic neuron activity. The activation of μ-opioid receptors, which are often located on GABAergic interneurons, leads to the inhibition of these inhibitory neurons.[11] This disinhibition results in an increased firing rate of dopaminergic neurons in areas like the ventral tegmental area (VTA).[11][12]

Caption: (-)-Salsolinol's indirect activation of dopaminergic neurons.

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Compound Information Page [nimh-repository.rti.org]

- 4. (+/-)-SALSOLINOL HYDROCHLORIDE | 70681-20-8 [amp.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Salsolinol - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of the (R)- and (S)-enantiomers of salsolinol and N-methylsalsolinol by use of a chiral high-performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

A Technical Guide to (-)-Salsolinol Hydrochloride: Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-salsolinol hydrochloride, a neuroactive tetrahydroisoquinoline alkaloid. The document details its natural occurrences, comprehensive protocols for its isolation and purification, and an exploration of its interactions with key neurological signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and complex biological processes are illustrated with detailed diagrams.

Natural Sources of (-)-Salsolinol

(-)-Salsolinol is a naturally occurring compound found in a variety of edible plants and is also formed endogenously in mammals. Its presence in common dietary items makes it a subject of interest for nutritional and pharmacological research.

Occurrence in Foodstuffs

(-)-Salsolinol has been identified and quantified in several food products. The primary dietary sources include bananas (Musa spp.) and cocoa products derived from Theobroma cacao.[1][2] It is also present in fermented beverages such as beer.[2] The concentration of salsolinol in these sources can vary depending on factors like ripeness, processing, and storage conditions.

Endogenous Biosynthesis

In addition to dietary intake, salsolinol is synthesized within the human body.[3] The primary mechanism for its endogenous formation is the Pictet-Spengler condensation of dopamine with acetaldehyde, a metabolite of ethanol.[3] This reaction can occur non-enzymatically, leading to a racemic mixture of (R)- and (S)-salsolinol. However, an enzyme known as salsolinol synthase has been identified, which stereoselectively produces the (R)-enantiomer.[3]

Isolation and Purification of (-)-Salsolinol Hydrochloride

The isolation of (-)-salsolinol from natural sources is a multi-step process involving extraction, purification, and conversion to its hydrochloride salt for improved stability and handling. The following protocols are based on established analytical methods and can be adapted for preparative-scale isolation.

Quantitative Data on Salsolinol Content in Natural Sources

The following table summarizes the reported concentrations of salsolinol in various natural sources. These values can be used to estimate the potential yield from different starting materials.

| Natural Source | Concentration Range (µg/g) | Analytical Method |

| Banana (pulp) | Up to 537 | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Cocoa Powder | Up to 25 | Gas Chromatography-Mass Spectrometry (GC-MS)[4] |

| Bitter Chocolate | 1 | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) |

| Port Wine | Up to 0.488 (µg/mL) | Not specified |

Table 1: Concentration of Salsolinol in Various Natural Sources.[2]

Experimental Protocol: Isolation from Cocoa Powder

This protocol outlines a method for the extraction and purification of salsolinol from cocoa powder, adapted from analytical procedures.[5]

2.2.1. Materials and Reagents

-

Defatted cocoa powder

-

0.1 M Hydrochloric acid (HCl)

-

Ammonium sulfate

-

Ethyl acetate

-

Hexane

-

Acid-washed aluminum oxide (alumina)

-

1 M Acetic acid

-

Diatomaceous earth

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Deionized water

2.2.2. Extraction Procedure

-

Acid Extraction: Suspend 100 g of defatted cocoa powder in 500 mL of 0.1 M HCl. Stir the mixture vigorously for 30 minutes at room temperature.

-

Salting Out: Add 200 g of ammonium sulfate to the suspension and continue stirring until it is fully dissolved.

-

Centrifugation: Centrifuge the mixture at 3500 rpm for 15 minutes to pellet the solid material.

-

Solvent Partitioning: Decant the supernatant and extract it sequentially with 500 mL of ethyl acetate and 500 mL of hexane to remove lipids and other nonpolar compounds. Discard the organic layers.

-

Adsorption to Alumina: Adjust the pH of the aqueous layer to 8.5 with a suitable base (e.g., NaOH). Add 10 g of acid-washed aluminum oxide and stir for 30 minutes to adsorb the catecholamines, including salsolinol.

-

Elution: Filter the mixture and wash the alumina with deionized water. Elute the adsorbed catechols with 50 mL of 1 M acetic acid.

2.2.3. Purification by Preparative HPLC

The crude extract can be further purified using preparative High-Performance Liquid Chromatography (HPLC). A diol-based stationary phase has been shown to be effective for separating phenolic compounds from cocoa extracts.[1]

-

Column: Preparative Diol column (e.g., 250 mm x 20 mm, 10 µm)

-

Mobile Phase: A gradient of methanol in water or a suitable buffer system.

-

Detection: UV detector at a wavelength of 280 nm.

-

Fraction Collection: Collect fractions corresponding to the salsolinol peak based on retention time determined from an analytical standard.

2.2.4. Conversion to Hydrochloride Salt

-

Solvent Removal: Combine the purified fractions and evaporate the solvent under reduced pressure.

-

Salt Formation: Dissolve the resulting residue in a minimal amount of methanol and cool in an ice bath. Add a stoichiometric amount of concentrated HCl dropwise while stirring.

-

Precipitation: Add diethyl ether to the solution until a precipitate forms.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (-)-salsolinol hydrochloride as a crystalline solid.

Signaling Pathways and Mechanism of Action

(-)-Salsolinol exerts its effects on the central nervous system primarily through the modulation of dopaminergic neurons. Its actions are complex, involving interactions with multiple receptor systems and neurotransmitter pathways.

Interaction with Dopaminergic Neurons

Salsolinol has been shown to increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[6] This effect is mediated by a combination of pre- and post-synaptic mechanisms.

Modulation of GABAergic and Glutamatergic Transmission

One of the key mechanisms of salsolinol's action is the disinhibition of dopaminergic neurons. It achieves this by reducing the inhibitory GABAergic input to these neurons.[7][8] This effect is mediated by salsolinol acting as an agonist at presynaptic μ-opioid receptors located on GABAergic interneurons.[7]

Furthermore, salsolinol enhances excitatory glutamatergic transmission onto dopaminergic neurons.[9][10] This is thought to occur through the activation of dopamine D1 receptors on glutamatergic terminals, leading to increased glutamate release.[9][10]

Receptor Interactions

-

μ-Opioid Receptors: Salsolinol acts as an agonist at μ-opioid receptors, which are coupled to inhibitory G-proteins (Gi).[11] Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

-

Dopamine D2/D3 Receptors: Salsolinol has been shown to bind to the D2 family of dopamine receptors, with a particular affinity for the D3 subtype.[4] This interaction can also lead to an inhibition of adenylyl cyclase and a reduction in cAMP.[4]

Visualizations of Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for the isolation of (-)-salsolinol.

Caption: General workflow for the isolation of (-)-salsolinol hydrochloride.

Caption: Salsolinol's modulation of GABAergic input to dopaminergic neurons.

Caption: Salsolinol's modulation of glutamatergic input to dopaminergic neurons.

References

- 1. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques [mdpi.com]

- 2. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

- 6. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 7. Salsolinol stimulates dopamine neurons in slices of posterior ventral tegmental area indirectly by activating μ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salsolinol Facilitates Glutamatergic Transmission to Dopamine Neurons in the Posterior Ventral Tegmental Area of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salsolinol facilitates glutamatergic transmission to dopamine neurons in the posterior ventral tegmental area of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salsolinol Facilitates Glutamatergic Transmission to Dopamine Neurons in the Posterior Ventral Tegmental Area of Rats | PLOS One [journals.plos.org]

- 11. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Blueprint of (-)-Salsoline Hydrochloride in Salsola Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Salsoline, a tetrahydroisoquinoline alkaloid found in various Salsola species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, whether through direct extraction, semi-synthesis, or metabolic engineering. This technical guide provides an in-depth exploration of the core biosynthetic pathway of (-)-salsoline, focusing on the enzymatic and chemical transformations from primary metabolites. It details the key reactions, intermediary compounds, and putative enzymes involved. Furthermore, this document outlines relevant experimental protocols for studying this pathway and presents available quantitative data in a structured format. The information is supplemented with diagrams generated using the DOT language to visually represent the biosynthetic and experimental workflows. It is important to note that (-)-salsoline hydrochloride is a salt form of the natural product, typically prepared post-extraction for pharmaceutical applications, and its formation is not a part of the natural biosynthetic pathway.

Introduction

The genus Salsola, commonly known as saltwort, comprises a diverse group of halophytic plants.[1][2] Certain species within this genus, notably Salsola richteri, are known to produce a range of alkaloids, including the optically active (-)-salsoline.[3] Salsoline is a monomethylated derivative of salsolinol, a compound that has been extensively studied in neurobiology and is linked to the neuropathology of chronic alcoholism and Parkinson's disease.[3][4] The biosynthesis of these tetrahydroisoquinoline alkaloids in plants is a subject of ongoing research, with implications for drug discovery and development. This guide focuses on the established and proposed steps in the formation of (-)-salsoline within Salsola species.

The Core Biosynthetic Pathway

The biosynthesis of (-)-salsoline in Salsola species is believed to proceed through a series of enzymatic and potentially non-enzymatic steps, originating from the amino acid L-tyrosine. The pathway can be broadly divided into two key stages: the formation of the tetrahydroisoquinoline core via the Pictet-Spengler reaction to yield salsolinol, and the subsequent modification of this intermediate to form salsoline.

Formation of Dopamine from L-Tyrosine

The initial precursor for the biosynthesis of the salsoline scaffold is L-tyrosine. This aromatic amino acid undergoes a two-step enzymatic conversion to dopamine, a critical neurotransmitter and a key intermediate in this pathway.

-

Hydroxylation: L-tyrosine is first hydroxylated to L-DOPA (3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase .

-

Decarboxylation: Subsequently, L-DOPA is decarboxylated by DOPA decarboxylase to yield dopamine.

The Pictet-Spengler Condensation: Formation of Salsolinol

The hallmark of tetrahydroisoquinoline alkaloid biosynthesis is the Pictet-Spengler reaction.[5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[5] In the context of salsolinol biosynthesis, dopamine serves as the β-arylethylamine, and acetaldehyde acts as the carbonyl compound.

The condensation of dopamine and acetaldehyde leads to the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution on the electron-rich aromatic ring to form the tetrahydroisoquinoline core of salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline).[5][6] While this reaction can occur non-enzymatically under physiological conditions, the stereoselective formation of specific enantiomers in biological systems suggests the involvement of an enzyme, likely a (S)-norcoclaurine synthase (NCS)-like enzyme , which guides the cyclization to produce the desired stereoisomer.

O-Methylation: From Salsolinol to Salsoline

The final step in the biosynthesis of salsoline is the methylation of the hydroxyl group on the salsolinol backbone. Specifically, (-)-salsoline is the 7-O-methylated derivative of salsolinol.[6] This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl methionine (SAM) as the methyl group donor. The enzyme responsible for this specific methylation in Salsola species has not been definitively characterized but is likely a member of the broader class of plant OMTs involved in secondary metabolism. Research on pig brain catechol-O-methyltransferase (COMT) has shown that it can methylate salsolinol, with the (R)-enantiomer preferentially yielding the 7-O-methylated product, salsoline.[7]

Figure 1: Proposed biosynthetic pathway of (-)-salsoline in Salsola species.

Experimental Protocols

The study of the (-)-salsoline biosynthetic pathway involves a combination of phytochemical analysis, enzymatic assays, and molecular biology techniques. Below are generalized protocols for key experiments.

Extraction and Quantification of Salsoline from Salsola Species

This protocol outlines a general procedure for the extraction and analysis of salsoline from plant material.

3.1.1. Materials and Reagents

-

Dried and powdered Salsola plant material (e.g., Salsola richteri)

-

Methanol or ethanol (analytical grade)

-

Hydrochloric acid (HCl)

-

Ammonia solution

-

Dichloromethane or chloroform

-

Sodium sulfate (anhydrous)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

-

Salsoline standard

-

Solvents for HPLC mobile phase (e.g., acetonitrile, water, formic acid)

3.1.2. Extraction Procedure

-

Macerate the dried, powdered plant material in methanol for 24-48 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure.

-

Acidify the residue with 2% HCl and extract with dichloromethane to remove non-basic compounds.

-

Basify the aqueous layer with ammonia solution to a pH of 9-10.

-

Extract the aqueous layer multiple times with dichloromethane or chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

3.1.3. Quantification by HPLC

-

Dissolve the dried extract in a known volume of the mobile phase.

-

Prepare a series of standard solutions of salsoline of known concentrations.

-

Inject the standards and the sample extract into the HPLC system.

-

Separate the components on a suitable column (e.g., C18) using an appropriate mobile phase gradient.

-

Detect salsoline using a UV detector (e.g., at 280 nm) or an MS detector for higher specificity.

-

Construct a calibration curve from the standard solutions and determine the concentration of salsoline in the extract.

In Vitro Assay for the Pictet-Spengler Reaction

This protocol describes a method to test for enzymatic activity leading to the formation of salsolinol.

3.2.1. Materials and Reagents

-

Protein extract from Salsola tissue

-

Dopamine hydrochloride

-

Acetaldehyde

-

Phosphate buffer (pH 6.5-7.5)

-

HPLC system with electrochemical or fluorescence detection

-

Salsolinol standard

3.2.2. Assay Procedure

-

Prepare a reaction mixture containing phosphate buffer, dopamine, and acetaldehyde.

-

Initiate the reaction by adding the plant protein extract.

-

Incubate the mixture at a controlled temperature (e.g., 30-37°C) for a specific time.

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid) and centrifuging to remove precipitated protein.

-

Analyze the supernatant by HPLC to detect and quantify the formation of salsolinol.

-

Run control reactions without the protein extract (to measure non-enzymatic formation) and without substrates.

In Vitro Assay for O-Methyltransferase Activity

This protocol is designed to measure the conversion of salsolinol to salsoline.

3.3.1. Materials and Reagents

-

Protein extract from Salsola tissue

-

(-)-Salsolinol

-

S-adenosyl methionine (SAM)

-

Tris-HCl buffer (pH 7.5-8.5)

-

Dithiothreitol (DTT) and MgCl₂ (as cofactors)

-

HPLC system with UV or MS detection

-

Salsoline standard

3.3.2. Assay Procedure

-

Prepare a reaction mixture containing Tris-HCl buffer, salsolinol, SAM, DTT, and MgCl₂.

-

Start the reaction by adding the plant protein extract.

-

Incubate the mixture at a controlled temperature (e.g., 30-37°C).

-

Terminate the reaction at various time points by adding an acid or by heat inactivation.

-

Analyze the reaction mixture by HPLC to quantify the formation of salsoline.

-

Include control reactions without the enzyme and without SAM.

References

- 1. name-reaction.com [name-reaction.com]

- 2. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The old world salsola as a source of valuable secondary metabolites endowed with diverse pharmacological activities: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsoline - Wikipedia [en.wikipedia.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-methylation of (+)-(R)- and (-)-(S)-6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in the presence of pig brain catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Salsoline hydrochloride mechanism of action in the central nervous system

An In-Depth Technical Guide to the Mechanism of Action of (-)-Salsoline Hydrochloride in the Central Nervous System

Introduction

(-)-Salsoline hydrochloride is the hydrochloride salt of the (S)-enantiomer of salsolinol. Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a dopamine-derived compound found endogenously in the mammalian brain and in various food sources.[1][2] It is formed through the Pictet-Spengler condensation of dopamine with acetaldehyde, the primary metabolite of ethanol.[3] Due to its structural similarity to dopamine and certain neurotoxins, salsolinol and its enantiomers have been the subject of extensive research, particularly concerning their roles in dopaminergic neurotransmission and their potential implications in conditions like Parkinson's disease and alcohol addiction.[2][4][5]

The pharmacological profile of salsolinol is complex, exhibiting a multifaceted mechanism of action within the central nervous system (CNS). It does not act through a single target but rather modulates neuronal activity via interactions with multiple receptor systems and key metabolic enzymes. This guide provides a detailed technical overview of the known mechanisms of action of (-)-Salsoline, focusing on its effects on dopamine neurons, its receptor binding profile, and its role as an enzyme inhibitor.

Core Mechanisms of Action in the Central Nervous System

(-)-Salsoline exerts its influence primarily by modulating the mesolimbic dopaminergic system. Its actions can be broadly categorized into direct effects on neuronal excitability, modulation of inhibitory and excitatory inputs, and alteration of dopamine metabolism.

Modulation of Ventral Tegmental Area (VTA) Dopamine Neurons

Electrophysiological studies have identified dopamine (DA) neurons in the posterior ventral tegmental area (pVTA) as a key target for salsolinol.[3] The compound increases the excitability and accelerates the firing rate of these neurons through a combination of presynaptic and postsynaptic actions.[3]

-

Direct Postsynaptic Excitation: Salsolinol directly depolarizes the membrane of pVTA dopamine neurons, contributing to their increased firing rate.[3]

-

Disinhibition via Presynaptic μ-Opioid Receptors: Salsolinol acts as an agonist at μ-opioid receptors located on the terminals of GABAergic interneurons that synapse onto DA neurons.[3][6] This activation leads to a reduction in GABA release, thereby "disinhibiting" the dopamine neurons and increasing their activity.[3]

-

Enhanced Glutamatergic Transmission: The compound enhances presynaptic glutamate release onto DA neurons. This effect is mediated by dopamine D1 receptors, which are likely situated on the glutamatergic terminals. Salsolinol may increase the local somatodendritic release of dopamine, which then retrogradely activates these D1 receptors, creating a positive feedback loop that further excites the DA neurons.[3]

Enzyme Inhibition

Salsolinol alters dopamine metabolism by inhibiting the two primary enzymes responsible for its degradation.

-

Catechol-O-Methyltransferase (COMT) Inhibition: Racemic salsolinol is a competitive inhibitor of COMT, the enzyme that methylates catechols, including dopamine.[1][7] By inhibiting COMT, salsolinol can increase the synaptic lifespan and concentration of dopamine.

-

Monoamine Oxidase (MAO) Inhibition: Salsolinol acts as an inhibitor of MAO-A, with the (R)-enantiomer being more potent than the (S)-enantiomer.[1] MAO-A is responsible for the oxidative deamination of dopamine; its inhibition leads to reduced dopamine catabolism.

Receptor Binding Profile

In addition to its indirect effects, salsolinol binds directly to several key neurotransmitter receptors.

-

Dopamine D2/D3 Receptors: Molecular docking studies indicate that salsolinol enantiomers can interact with dopamine D2 receptors.[4][8] Experimental data shows that racemic salsolinol binds to the D2 receptor family, exhibiting a notable affinity for the D3 subtype.[2] It has also been shown to displace the D2/D3 agonist [3H]apomorphine from its binding sites, suggesting agonist or partial agonist activity.[9]

-

μ-Opioid Receptors: As mentioned, salsolinol functions as a μ-opioid receptor agonist. Functional assays demonstrate that both enantiomers activate the receptor and inhibit the adenylyl cyclase pathway. The (S)-enantiomer, (-)-Salsoline, is a more potent agonist than the (R)-enantiomer.[6]

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of salsolinol enantiomers.

Table 1: Receptor Binding Affinity and Functional Activity

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| (S)-Salsolinol | μ-Opioid | Functional (cAMP) | EC₅₀ | 9 x 10⁻⁶ M (9 µM) | [6] |

| (R)-Salsolinol | μ-Opioid | Functional (cAMP) | EC₅₀ | 6 x 10⁻⁴ M (600 µM) | [6] |

| (R/S)-Salsolinol | μ-Opioid | Functional (cAMP) | EC₅₀ | 2 x 10⁻⁵ M (20 µM) | [6] |

| (R/S)-Salsolinol | Dopamine D₃ | Binding Affinity | Kᵢ | 0.48 µM | [2] |

Table 2: Enzyme Inhibition

| Compound | Enzyme | Inhibition Type | Parameter | Value | Reference |

| (R/S)-Salsolinol | COMT | Competitive | Kᵢ | Not specified | [1][7] |

| (R)-Salsolinol | MAO-A | Competitive | Kᵢ | More potent than (S) | [1] |

Visualizations: Signaling Pathways and Workflows

// Nodes for receptors and molecules MOR [label="μ-Opioid\nReceptor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D1R [label="D1\nReceptor", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Salsoline [label="(-)-Salsoline", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; COMT [label="COMT", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Positioning receptors on terminals GABA_neuron -> MOR [style=invis]; Glut_neuron -> D1R [style=invis];

// Edges showing interactions Salsoline -> MOR [label=" Agonist", color="#EA4335"]; MOR -> GABA_neuron [label=" Inhibits GABA\n Release", dir=back, color="#EA4335", style=dashed];

Salsoline -> DA_neuron [label=" Depolarizes", color="#202124"]; DA_neuron -> Glut_neuron [label=" DA Release\n (Somatodendritic)", color="#FBBC05", style=dashed]; Glut_neuron -> DA_neuron [label=" Enhances Glutamate\n Release", color="#34A853"];

Salsoline -> COMT [label=" Inhibits", color="#5F6368", style=dashed];

// Logical Grouping for clarity {rank=same; Salsoline} {rank=same; GABA_neuron; Glut_neuron} {rank=same; MOR; D1R} {rank=same; DA_neuron; COMT} } caption: "Synaptic mechanism of (-)-Salsoline in the VTA."

Experimental Protocols

Protocol: Catechol-O-Methyltransferase (COMT) Inhibition Assay

This protocol outlines a generalized fluorescence-based assay to determine the IC₅₀ value of (-)-Salsoline hydrochloride for COMT, based on methodologies described in the literature.[10][11]

-

Reagents and Materials:

-

Recombinant human soluble COMT (S-COMT)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Magnesium Chloride (MgCl₂): 50 mM stock

-

Dithiothreitol (DTT): 40 mM stock

-

S-adenosyl-L-methionine (SAM): 2 mM stock

-

Fluorescent Substrate (e.g., 3-BTD): 0.2 µM working solution

-

(-)-Salsoline hydrochloride: Stock solution in DMSO, serially diluted

-

Stop Solution: 0.1% Formic acid in ice-cold acetonitrile

-

96-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare the incubation mixture in a 96-well plate. To each well, add (final concentrations): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, 1-2 µg/mL S-COMT, and the desired concentration of (-)-Salsoline or vehicle (DMSO).

-

Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the O-methylation reaction by adding SAM (final concentration ~200 µM) and the fluorescent substrate. The final reaction volume is typically 200 µL.

-

Incubate the reaction at 37°C for 6-10 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Terminate the reaction by adding 200 µL of ice-cold Stop Solution.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., 390/510 nm for 3-BTD).

-

Data Analysis: Calculate the percent inhibition for each concentration of (-)-Salsoline relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of (-)-Salsoline hydrochloride for a target receptor (e.g., dopamine D₂/D₃ receptors) using membrane homogenates.[12][13][14]

-

Reagents and Materials:

-

Frozen brain tissue rich in the target receptor (e.g., rat striatum for D₂/D₃)

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4, with protease inhibitors

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

Radioligand: e.g., [³H]-Spiperone (for D₂/D₃ receptors) at a fixed concentration near its Kₔ

-

(-)-Salsoline hydrochloride: Stock solution, serially diluted over a 5-log unit range

-

Non-specific agent: A high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol) to define non-specific binding

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

-

96-well harvester and vacuum filtration system

-

Scintillation cocktail and scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize the brain tissue in 20 volumes of cold Homogenization Buffer. Centrifuge at 1,000 x g to remove debris. Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 10 minutes at 4°C. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in Assay Buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, set up the assay in a final volume of 250 µL. Add:

-

50 µL of competing compound: (-)-Salsoline dilutions, buffer only (for total binding), or non-specific agent.

-

50 µL of radioligand solution.

-

150 µL of membrane preparation (50-120 µg protein).

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked GF/C filters using a 96-well harvester.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and count the trapped radioactivity in a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot specific binding against the log concentration of (-)-Salsoline and fit with a non-linear regression model to determine the IC₅₀. Calculate the inhibitor dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion

The mechanism of action of (-)-Salsoline hydrochloride in the central nervous system is multifaceted, involving a coordinated modulation of the dopamine system at multiple levels. It enhances the firing of VTA dopamine neurons through direct excitation, presynaptic disinhibition of GABAergic tone via μ-opioid receptor agonism, and potentiation of excitatory glutamate input. Concurrently, it inhibits the primary dopamine-catabolizing enzymes, COMT and MAO, thereby increasing the synaptic availability of dopamine. Its direct interaction with dopamine D₂/D₃ receptors further contributes to its complex neuropharmacological profile. This intricate interplay of activities underscores its potent ability to modulate dopaminergic neurotransmission, making it a compound of significant interest to researchers in neuropharmacology and drug development.

References

- 1. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 4. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo and in vitro studies on the effect of tetrahydropapaveroline and salsolinol on COMT and MAO activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Salsoline Hydrochloride: A Comprehensive Technical Review of its Pharmacological Effects and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Salsoline hydrochloride, a tetrahydroisoquinoline alkaloid, has garnered significant scientific interest due to its complex and multifaceted pharmacological profile. As the monomethylated metabolite of salsolinol, a compound implicated in the neuropathology of Parkinson's disease and chronic alcoholism, (-)-salsoline hydrochloride exhibits a range of biological activities, including modulation of dopaminergic and serotonergic systems, enzyme inhibition, and induction of cellular stress pathways. This technical guide provides an in-depth overview of the pharmacological effects and biological activity of (-)-salsoline hydrochloride, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, drug discovery, and development.

Pharmacological Effects

(-)-Salsoline hydrochloride exerts a dual role in the central nervous system, demonstrating both neurotoxic and neuroprotective effects that are dependent on concentration and cellular context. Its primary pharmacological actions are centered on the modulation of neurotransmitter systems and the inhibition of key enzymes.

Neuromodulatory Activity

(-)-Salsoline hydrochloride interacts with critical neurotransmitter systems, primarily the dopaminergic system. It has been shown to influence the release and reuptake of dopamine, thereby affecting neuronal activity. This modulation of dopaminergic pathways underlies its potential association with neurological conditions such as Parkinson's disease.[1] Furthermore, it has been suggested that salsoline can act as a false neurotransmitter, being accumulated and stored in catecholamine nerve terminals.

Enzyme Inhibition

(-)-Salsoline hydrochloride and its related compounds have been investigated for their inhibitory effects on monoamine oxidases (MAOs), enzymes crucial for the degradation of monoamine neurotransmitters. The inhibition of MAOs can lead to increased levels of neurotransmitters like dopamine and serotonin in the synaptic cleft, a mechanism utilized by several antidepressant and neuroprotective drugs. Specifically, the R-enantiomer of salsoline has been shown to be a competitive inhibitor of MAO-A.[2]

Biological Activity

The biological activities of (-)-salsoline hydrochloride are diverse, ranging from the induction of apoptosis and cellular stress to potential neuroprotective actions under specific conditions.

Cytotoxicity and Apoptosis

At higher concentrations, (-)-salsoline hydrochloride exhibits cytotoxic effects, inducing apoptosis in neuronal cell lines such as the human neuroblastoma SH-SY5Y cells. This pro-apoptotic activity is mediated through the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2.[1] This shift in the Bax/Bcl-2 ratio results in the mitochondrial release of cytochrome c, a key event in the intrinsic apoptotic cascade.

Endoplasmic Reticulum (ER) Stress

Salsolinol, the precursor to salsoline, has been shown to induce endoplasmic reticulum (ER) stress. This process is initiated by the accumulation of misfolded proteins in the ER lumen, triggering the Unfolded Protein Response (UPR). Key signaling molecules involved in this pathway include the phosphorylation of PERK (PKR-like ER kinase) and eIF2α (eukaryotic initiation factor 2 alpha), and the subsequent induction of downstream targets such as BiP (Binding immunoglobulin Protein) and GADD153 (Growth Arrest and DNA Damage-inducible gene 153).

Neuroprotection

Conversely, at lower concentrations, salsolinol has demonstrated neuroprotective properties. It has been shown to rescue neuronal cells from oxidative stress-induced cell death.[3][4] For instance, salsolinol was found to protect SH-SY5Y cells from damage induced by hydrogen peroxide (H₂O₂) and the neurotoxin 6-hydroxydopamine (6-OHDA).[3][4] This neuroprotective effect is, in part, attributed to its ability to reduce the levels of reactive oxygen species (ROS).[3]

Quantitative Data

The following tables summarize the available quantitative data for salsoline and its related compounds. It is important to note that much of the existing data is for salsolinol (the precursor) or for racemic mixtures. Data specific to (-)-Salsoline hydrochloride is limited, highlighting an area for future research.

| Compound/Enantiomer | Parameter | Value | Cell Line/System | Reference |

| (S)-Salsolinol | IC₅₀ (Cytotoxicity) | 296.6 µM | Mouse anterior pituitary tumor (AtT-20) cells | [5] |

| (R)-Salsolinol | IC₅₀ (Cytotoxicity) | 540.2 µM | Mouse anterior pituitary tumor (AtT-20) cells | [5] |

| Salsolinol | IC₅₀ (Cytotoxicity) | 34.2 µM (after 72h) | Human SH-SY5Y cells | [5] |

| Salsolinol | IC₅₀ (Dopamine Uptake Inhibition) | 379 µM | Not specified | [5] |

| Salsolinol | Inhibition of Lipid Peroxidation | 93.3% at 30 µg/mL | Linoleic acid emulsion | [6] |

| (R)-Salsoline | Ki (MAO-A Inhibition) | 77 µM | Human MAO-A | [2] |

| Salsolinol | Neuroprotective Concentration | 50 µM and 100 µM | SH-SY5Y cells (against H₂O₂-induced death) | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of (-)-salsoline hydrochloride and related compounds.

Cell Viability Assay (MTS Assay)

-

Objective: To determine the cytotoxic effects of (-)-salsoline hydrochloride on neuronal cells.

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Procedure:

-

SH-SY5Y cells are seeded in 96-well plates at a density of 2.5 x 10⁴ cells/well and cultured for 24 hours to allow for adherence.[3]

-

The cells are then treated with various concentrations of (-)-salsoline hydrochloride for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

-

The plates are incubated to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

Caspase-3 Activity Assay

-

Objective: To quantify the activation of caspase-3, a key executioner caspase in apoptosis, following treatment with (-)-salsoline hydrochloride.

-

Method:

-

Cells are treated with (-)-salsoline hydrochloride as described in the cell viability assay.

-

After treatment, cells are lysed to release intracellular contents.

-

The cell lysate is incubated with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

-

Activated caspase-3 in the lysate cleaves the substrate, releasing the fluorescent AMC molecule.

-

The fluorescence is measured using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.

-

The level of fluorescence is directly proportional to the caspase-3 activity.

-

Monoamine Oxidase (MAO-A) Inhibition Assay

-

Objective: To determine the inhibitory potential and the inhibition constant (Ki) of (-)-salsoline hydrochloride on MAO-A activity.

-

Enzyme Source: Highly purified human MAO-A.

-

Procedure:

-

The MAO-A enzyme is pre-incubated with various concentrations of (-)-salsoline hydrochloride.

-

The enzymatic reaction is initiated by the addition of a specific MAO-A substrate (e.g., kynuramine).

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The formation of the product is measured spectrophotometrically or fluorometrically.

-

The rate of the reaction is calculated for each inhibitor concentration.

-

The Ki value is determined by analyzing the data using appropriate enzyme kinetic models, such as the Michaelis-Menten equation and Dixon plots.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows associated with the biological activity of (-)-salsoline hydrochloride.

Caption: Apoptotic signaling pathway induced by (-)-Salsoline hydrochloride.

Caption: Endoplasmic Reticulum (ER) stress pathway activated by salsolinol.

Caption: General experimental workflow for assessing (-)-salsoline hydrochloride bioactivity.

Conclusion and Future Directions

(-)-Salsoline hydrochloride is a pharmacologically active molecule with a complex biological profile. Its ability to modulate key neurotransmitter systems and cellular pathways, such as apoptosis and ER stress, underscores its potential relevance to various neurological disorders. The dual nature of its activity, exhibiting both neurotoxic and neuroprotective effects, highlights the critical importance of dose and cellular context in determining its ultimate biological outcome.

A significant gap in the current body of research is the limited availability of quantitative data specifically for the (-)-enantiomer of salsoline hydrochloride. Future research should focus on elucidating the specific pharmacological and toxicological profiles of the individual enantiomers to better understand their respective contributions to the overall effects observed with racemic mixtures. Furthermore, in-depth studies are warranted to explore the therapeutic potential of (-)-salsoline hydrochloride, particularly in the context of neurodegenerative diseases, and to identify potential strategies to mitigate its toxic effects while harnessing its neuroprotective properties. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing such future investigations.

References

- 1. (-)-Salsoline | 89-31-6 | Benchchem [benchchem.com]

- 2. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsolinol-neurotoxic or Neuroprotective? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant activity of bisbenzylisoquinoline alkaloids from Stephania rotunda: cepharanthine and fangchinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Salsoline Hydrochloride: An In-depth Technical Guide on its Interaction with Dopamine and Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Salsoline hydrochloride, a derivative of the dopamine metabolite salsolinol, exhibits a complex pharmacological profile characterized by multifaceted interactions with dopaminergic and serotonergic systems. This technical guide provides a comprehensive overview of the current understanding of these interactions, consolidating available quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways. While direct binding affinities for a broad range of receptor subtypes remain to be fully elucidated, the existing evidence points towards significant indirect modulatory effects on dopamine neurotransmission, primarily through interactions with opioidergic, glutamatergic, and select serotonin receptor systems. This document aims to serve as a foundational resource for researchers and professionals engaged in the study of neuroactive compounds and the development of novel therapeutics targeting these critical neurotransmitter pathways.

Introduction

Salsolinol, the parent compound of (-)-salsoline hydrochloride, is an endogenous tetrahydroisoquinoline formed from the condensation of dopamine and acetaldehyde. Its presence in the brain and its association with the reinforcing effects of alcohol have made it a subject of considerable interest in neuroscience and pharmacology. (-)-Salsoline hydrochloride, as a specific enantiomer, is investigated for its distinct pharmacological properties. This guide focuses on its interactions with dopamine and serotonin receptors, key players in motor control, motivation, mood, and cognition.

Quantitative Data on Receptor Interactions

The available quantitative data on the direct interaction of salsolinol and its derivatives with dopamine and serotonin receptors is limited. The following tables summarize the key findings from the existing literature. It is important to note that much of the research has been conducted on salsolinol or its racemic mixture, and data specific to (-)-salsoline hydrochloride is sparse.

Table 1: Binding Affinity of Salsolinol for Dopamine Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) | Assay Type | Source |

| Salsolinol | D3 | 0.48 µM | Radioligand Binding Assay | [1] |

Table 2: Functional Activity of Salsolinol Enantiomers at μ-Opioid Receptors (Indirectly Modulating Dopamine)

| Compound | Receptor | Functional Activity | Potency (EC50) | Assay Type | Source |

| (S)-Salsolinol | μ-Opioid | Agonist | 9 x 10⁻⁶ M | cAMP Assay | [2] |

| (R)-Salsolinol | μ-Opioid | Agonist | 6 x 10⁻⁴ M | cAMP Assay | [2] |

Table 3: Effective Concentrations of Salsolinol in Functional Assays Modulating Dopamine Neuron Activity

| Compound | Effect | Concentration | Experimental System | Source |

| Salsolinol | Peak excitation of VTA dopamine neurons | 0.1 µM | Electrophysiology in rat brain slices | [3] |

| Salsolinol | Reinforcing effects (self-administration) | 0.03 - 0.3 µM | Intracranial self-administration in rats | [3] |

Mechanisms of Action

The primary mechanism by which salsolinol influences the dopaminergic system appears to be indirect, involving the modulation of other neurotransmitter systems that synapse onto dopamine neurons.

Indirect Modulation of Dopamine Neurons in the Ventral Tegmental Area (VTA)

Electrophysiological studies have demonstrated that salsolinol excites dopamine neurons in the posterior Venta Tegmental Area (pVTA).[4][5] This excitatory effect is not primarily due to direct agonism at postsynaptic dopamine receptors on these neurons. Instead, it is a result of a complex interplay of actions on local inhibitory and excitatory circuits.

A key mechanism of salsolinol-induced dopamine neuron activation is the disinhibition of these neurons through the activation of μ-opioid receptors (MORs) located on GABAergic interneurons.[6] Salsolinol, particularly the (S)-enantiomer, acts as an agonist at MORs.[2] This activation of MORs on GABAergic neurons suppresses their inhibitory output onto dopamine neurons, leading to an increase in dopamine neuron firing rate.[3][6]

Salsolinol also potentiates excitatory glutamatergic input onto VTA dopamine neurons.[3] This effect is mediated by the activation of presynaptic dopamine D1 receptors, likely located on glutamatergic terminals.[3] The activation of these D1 receptors enhances glutamate release, leading to increased excitation of the postsynaptic dopamine neurons. This suggests a positive feedback loop where salsolinol may initially increase dopamine release, which then acts on presynaptic D1 receptors to further enhance excitatory drive onto dopamine neurons. The excitatory effect of salsolinol on dopamine neurons is attenuated by the D1 receptor antagonist SKF83566.[2]

Interaction with Serotonin 5-HT3 Receptors

The reinforcing effects of salsolinol in the posterior VTA are also mediated by serotonin 5-HT3 receptors.[7] The self-administration of salsolinol is significantly reduced by the co-infusion of the 5-HT3 receptor antagonist ICS-205,930.[7][8] This indicates that 5-HT3 receptor activation is a crucial component of the neural circuitry underlying the rewarding properties of salsolinol. 5-HT3 receptors are ligand-gated ion channels, and their activation typically leads to rapid neuronal depolarization. Their involvement suggests that salsolinol may modulate the release of other neurotransmitters by acting on 5-HT3 receptors located on presynaptic terminals.

Experimental Protocols

Detailed step-by-step protocols for the specific experiments cited are not fully available in the public domain. However, based on the published literature, the following sections outline the general methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

-

General Protocol for [³H]-Spiperone Competition Binding to Dopamine D2-like Receptors: [4][9]

-

Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-spiperone), and varying concentrations of the competing ligand (e.g., (-)-salsoline hydrochloride).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the physiological response of a cell or tissue to a compound, determining whether it acts as an agonist or antagonist.

-

General Protocol for cAMP Functional Assay (for Gs or Gi-coupled receptors): [2]

-

Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., (-)-salsoline hydrochloride). For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

cAMP Stimulation/Inhibition: For Gs-coupled receptors, measure cAMP accumulation. For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin and measure the inhibition of cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: Plot the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

-

Electrophysiology

Whole-cell patch-clamp recording is used to measure the electrical activity of individual neurons.

-

General Protocol for Whole-Cell Patch-Clamp Recording from VTA Dopamine Neurons: [10][11]

-

Slice Preparation: Prepare acute brain slices containing the VTA from rodents.

-

Recording Chamber: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Neuron Identification: Identify putative dopamine neurons based on their electrophysiological properties (e.g., slow pacemaker firing, presence of a hyperpolarization-activated current, Ih) and/or post-hoc immunohistochemical staining for tyrosine hydroxylase.

-

Patching: Under microscopic guidance, form a high-resistance seal between a glass micropipette filled with intracellular solution and the membrane of a dopamine neuron.

-

Recording: Rupture the cell membrane to achieve the whole-cell configuration. Record spontaneous firing activity, membrane potential, and synaptic currents in response to drug application (e.g., salsolinol, antagonists).

-

Data Analysis: Analyze changes in firing rate, membrane potential, and the frequency and amplitude of synaptic currents.

-

In Vivo Behavioral Assays

Intracranial self-administration is a behavioral paradigm used to assess the reinforcing properties of a drug.

-

General Protocol for Intracranial Self-Administration in the VTA: [7][12]

-

Surgery: Surgically implant a guide cannula aimed at the posterior VTA of a rat.

-

Recovery: Allow the animal to recover from surgery.

-

Operant Chamber: Place the rat in an operant conditioning chamber equipped with two levers.

-

Self-Administration Sessions: Connect an infusion pump to the indwelling cannula. Presses on the "active" lever result in the microinfusion of a small volume of the test substance (e.g., salsolinol) directly into the VTA. Presses on the "inactive" lever have no consequence.

-

Data Collection: Record the number of presses on both the active and inactive levers over a set period.

-

Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever indicates that the substance has reinforcing properties.

-

Conclusion and Future Directions

The interaction of (-)-salsoline hydrochloride with dopamine and serotonin receptors is complex and predominantly indirect. The primary mechanism of its action on the mesolimbic dopamine system involves the disinhibition of dopamine neurons via μ-opioid receptor agonism on GABAergic interneurons and the potentiation of excitatory glutamatergic input through a D1 receptor-dependent mechanism. Furthermore, its reinforcing properties are, in part, mediated by the serotonin 5-HT3 receptor.

Future research should focus on elucidating the direct binding affinities and functional activities of (-)-salsoline hydrochloride and its enantiomers at a comprehensive panel of dopamine and serotonin receptor subtypes. This would provide a more complete picture of its pharmacological profile and help to dissect the relative contributions of direct versus indirect mechanisms to its overall effects. The development of more selective ligands based on the salsolinol scaffold could also pave the way for novel therapeutic agents targeting specific aspects of dopaminergic and serotonergic neurotransmission.

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VTA Surgery Protocol [protocols.io]

- 6. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracranial Self-Administration of Ethanol within the Ventral Tegmental Area of Male Wistar Rats: Evidence for Involvement of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of 5-HT3 Receptors in Drug Abuse and as a Target for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 10. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide: (-)-Salsoline Hydrochloride as a Metabolite of (-)-Salsolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of (-)-salsolinol to its N-methylated metabolite, (-)-salsoline, presented as (-)-salsoline hydrochloride for stability and research purposes. The document details the enzymatic pathways, presents quantitative data, outlines experimental protocols, and illustrates the associated biological signaling pathways.

Introduction: The Significance of Salsolinol and Salsoline

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a dopamine-derived compound found in various foods and also formed endogenously in the human body.[1] Its presence and metabolic fate are of significant interest in neuroscience and drug development, particularly in the context of neurodegenerative diseases like Parkinson's disease and conditions such as alcoholism.[2] Salsolinol exists as two enantiomers, (R)- and (S)-salsolinol, which may have differing biological activities.[3]

One of the key metabolic transformations of salsolinol is its conversion to salsoline. Salsoline is the monomethylated metabolite of salsolinol and has been implicated in the neuropathology of chronic alcoholism and Parkinson's disease.[2] This guide focuses on the formation of (-)-salsoline from its precursor, (-)-salsolinol.

The Metabolic Pathway: From Salsolinol to Salsoline

The primary metabolic route for the conversion of salsolinol to salsoline is through N-methylation. This reaction is catalyzed by a specific enzyme, salsolinol N-methyltransferase.[4] The (R)-enantiomer of salsolinol is preferentially metabolized by a neutral N-methyltransferase, leading to the formation of N-methyl-(R)-salsolinol.[4][5]

This enzymatic N-methylation is a critical step, as the resulting N-methylated compound is believed to be a neurotoxin specific to dopamine neurons.[4][6] The accumulation of N-methyl-(R)-salsolinol in the nigrostriatal system is thought to play a role in the pathogenesis of Parkinson's disease.[6]

Caption: Enzymatic N-methylation of (-)-salsolinol to (-)-salsoline.

Quantitative Data

The activity of the enzyme responsible for the conversion of (R)-salsolinol to its N-methylated form has been quantified in human lymphocytes. Studies have shown a significant increase in the activity of a neutral N-methyltransferase in patients with Parkinson's disease compared to healthy controls.[4]

| Group | Neutral N-methyltransferase Activity (pmol/min/mg of protein) |

| Parkinson's Disease Patients | 100.2 +/- 81.8 |

| Control Subjects | 18.9 +/- 15.0 |

| Data from a study on (R)salsolinol N-methyltransferase activity in parkinsonian lymphocytes.[4] |

Biological Significance and Signaling Pathways

Both salsolinol and its metabolite, salsoline, have been shown to exert biological effects, particularly within the central nervous system. Salsolinol itself is considered a neurotoxin that can induce oxidative stress and apoptosis in neuronal cells.[7] It has been shown to enhance the production of reactive oxygen species (ROS) and modulate the Nrf2-Keap1 signaling pathway, which is involved in the cellular response to oxidative stress.[7]

The N-methylated metabolite, N-methyl-(R)-salsolinol, is also a potent neurotoxin that selectively targets dopamine neurons.[5] It is believed to induce apoptosis through a mitochondrial-dependent pathway.[5][6] This involves a decline in the mitochondrial membrane potential, leading to the activation of the apoptotic cascade.[5]

Caption: Simplified signaling pathway of salsolinol-induced oxidative stress.

Key Experimental Protocols

The study of salsolinol and its metabolites requires precise and sensitive analytical methods for their detection and quantification in biological samples.

Sample Preparation and Analysis

A common method for the analysis of salsolinol and salsoline in biological samples involves gas chromatography-mass spectrometry (GC-MS) with deuterium-labeled internal standards.[8] More recently, high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED) has been utilized for the determination of salsolinol and its isomers.[9]

Example HPLC-ED Protocol: [9]

-

Sample Injection: 50 pmol of the sample is injected into the HPLC system.

-

Chromatographic Separation:

-

Column: Silica gel-C18 SUPELCOSIL LC-18 column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: 20/80 (v/v) Methanol/NaH2PO4 (0.1 M, pH 3.4) containing 0.03% EDTA and 141 mg/L 1-octanesulfonic acid sodium salt.

-

Flow Rate: 0.4 mL/min.

-

-

Detection: Electrochemical detection.

In Vitro Neurotoxicity Assays

To assess the neurotoxic effects of salsolinol, various in vitro assays are employed using cell lines such as the human neuroblastoma SH-SY5Y cells.[7]

Commonly Used Assays:

-

Cell Viability: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

-

Apoptosis: Hoechst staining to observe nuclear morphology characteristic of apoptosis.[7]

-

Reactive Oxygen Species (ROS) Production: 2',7'-dichlorofluorescein diacetate (DCFDA) assay.[7]

-

Protein Expression: Enzyme-linked immunosorbent assay (ELISA) to determine the levels of specific proteins like superoxide dismutase (SOD), Nrf2, and Keap1.[7]

Caption: General workflow for assessing the in vitro neurotoxicity of salsolinol.

Conclusion

The metabolic conversion of (-)-salsolinol to (-)-salsoline is a significant area of research with implications for understanding the pathology of several neurological disorders. The enzymatic N-methylation of salsolinol gives rise to a potent neurotoxin that can contribute to dopaminergic cell death. Further investigation into the enzymes, kinetics, and downstream signaling pathways involved in this metabolic process is crucial for the development of potential therapeutic interventions. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the role of salsolinol and its metabolites in health and disease.

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salsoline - Wikipedia [en.wikipedia.org]

- 3. Salsolinol - Wikipedia [en.wikipedia.org]

- 4. (R)salsolinol N-methyltransferase activity increases in parkinsonian lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Enantiomers of Salsoline: A Technical Guide to their Physiological Relevance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsoline, a tetrahydroisoquinoline alkaloid, exists as two enantiomers, (R)-salsoline and (S)-salsoline, which exhibit distinct physiological and pharmacological properties. This technical guide provides an in-depth analysis of the synthesis, stereospecific actions, and physiological relevance of these enantiomers, with a particular focus on their implications in neurodegenerative diseases and substance use disorders. We present a comprehensive overview of their interactions with key biological targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Salsoline is an endogenous or exogenous compound formed through the Pictet-Spengler condensation of dopamine with acetaldehyde, the primary metabolite of ethanol.[1] Its presence in the human brain and its structural similarity to neurotoxic agents have prompted extensive research into its physiological roles. The chirality of salsoline at the C1 position gives rise to (R)- and (S)-enantiomers, which are not biologically equivalent.[1] Emerging evidence indicates that these enantiomers possess distinct pharmacological profiles, particularly in their interactions with dopaminergic and opioid systems, making them intriguing targets for therapeutic intervention in a range of neurological and psychiatric disorders.[2][3] This guide aims to consolidate the current understanding of the enantioselective properties of salsoline, providing a technical foundation for future research and drug discovery efforts.

Synthesis and Chiral Separation of Salsoline Enantiomers

The primary route for the formation of racemic salsolinol is the non-enzymatic Pictet-Spengler reaction between dopamine and acetaldehyde.[3] In vivo, an enzymatic pathway involving a putative (R)-salsolinol synthase has been proposed to stereoselectively produce the (R)-enantiomer.[3]

Experimental Protocol: Synthesis of Racemic Salsolinol (Pictet-Spengler Reaction)

This protocol describes a general method for the synthesis of racemic salsolinol.

-

Reactants: Dopamine hydrochloride, acetaldehyde, hydrochloric acid, and a suitable solvent (e.g., water or ethanol).

-

Procedure:

-

Dissolve dopamine hydrochloride in an acidic aqueous solution (e.g., 0.1 M HCl).

-

Add acetaldehyde to the solution. The reaction is typically carried out at room temperature.

-

The reaction mixture is stirred for a specified period, often several hours, to allow for the condensation and cyclization to occur.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product, racemic salsolinol hydrochloride, can be isolated by crystallization or chromatographic purification.

-

Experimental Protocol: Chiral Separation of Salsolinol Enantiomers by HPLC

This protocol outlines a common method for the separation of (R)- and (S)-salsolinol.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column and a suitable detector (e.g., UV or electrochemical detector).

-

Chiral Column: A variety of chiral columns can be used, with cyclodextrin-based columns (e.g., β-cyclodextrin-bonded silica gel) being commonly employed.[4]

-

Mobile Phase: The mobile phase composition is critical for achieving enantioseparation. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate or acetate buffer) with an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase is also a key parameter to optimize.

-

Detection: Salsolinol can be detected by UV absorbance at a specific wavelength (e.g., 280 nm) or with higher sensitivity using an electrochemical detector.

-

Procedure:

-

Prepare a standard solution of racemic salsolinol and inject it into the HPLC system.

-

Develop a gradient or isocratic elution method to achieve baseline separation of the two enantiomers.

-

Identify the peaks corresponding to (R)- and (S)-salsolinol by comparing their retention times with those of commercially available standards, if available, or by using chiroptical detection methods (e.g., circular dichroism).

-

Quantify the individual enantiomers by integrating the peak areas.

-

Physiological Relevance and Pharmacological Actions

The enantiomers of salsoline exhibit distinct physiological effects, primarily through their interactions with the dopaminergic and opioid systems.

Dopaminergic System

Salsoline and its derivatives are known to interact with dopamine receptors, although the precise nature of this interaction is complex and appears to be enantiomer-specific. In silico molecular docking studies have suggested that both enantiomers can interact with dopamine D2 receptors.[4][5]

Signaling Pathway: Salsolinol Interaction with D2-like Dopamine Receptors

Figure 1: Postulated signaling pathway for the interaction of salsolinol enantiomers with D2-like dopamine receptors.